Alisol C monoacetate
Overview
Description
Synthesis Analysis
The synthesis and structural elucidation of Alisol C monoacetate have been explored through studies involving the correlation of this compound with related alisol derivatives. The compound has been identified as 16-oxoalisol B 23-monoacetate, a derivative of alisol B, through comprehensive structural analysis and reaction mechanisms involving epoxide cleavage of alisol B and its derivatives (Murata, Shinohara, & Miyamoto, 1970).
Molecular Structure Analysis
Alisol C monoacetate's molecular structure has been elucidated through crystallography and spectroscopic analyses. The molecule is characterized by its protostane-type triterpenoid structure, featuring three six-membered rings and one five-membered ring. The structure demonstrates specific conformations, such as slightly distorted half-chair and chair conformations, which are integral to its chemical properties and interactions (Ye et al., 2003).
Chemical Reactions and Properties
Alisol C monoacetate undergoes specific chemical reactions, such as epoxide cleavage, which are crucial for its structural and functional diversity. These reactions contribute to the compound's biological activities and its potential as a pharmacological agent. The stereochemical courses and mechanisms of these reactions have been detailed, providing insights into the compound's reactivity and interactions with biological targets (Murata, Shinohara, & Miyamoto, 1970).
Scientific Research Applications
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Osteoclast Inhibition
- Field : Endocrinology & Metabolism
- Application : Alisol C monoacetate has been found to inhibit osteoclast formation .
- Method : The osteoclast inhibitory activity was determined by inducing osteoclast formation in a co-culture of primary rat osteoblasts and primary rat bone marrow cells with calcitriol, and then treating the culture with Alisol C monoacetate .
- Results : Alisol C monoacetate (1-10 µM) was found to inhibit osteoclast formation induced by calcitriol .
-
Anti-inflammatory Activity
- Field : Immunology & Inflammation
- Application : Alisol C monoacetate has been found to have anti-inflammatory activity .
- Method : The anti-inflammatory activity was determined by measuring the reduction in ear edema in a mouse model of delayed-type hypersensitivity .
- Results : Alisol C monoacetate (10 and 50 mg/kg) was found to reduce ear edema in a mouse model of delayed-type hypersensitivity .
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Anti-hyperlipidemic Activity
- Field : Endocrinology & Metabolism
- Application : Alisol C monoacetate has been found to have anti-hyperlipidemic activity .
- Method : The anti-hyperlipidemic activity was determined by measuring the reduction in serum lipid levels in animal models .
- Results : Alisol C monoacetate was found to reduce serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, and increase high-density lipoprotein cholesterol .
-
Anti-diabetic Activity
- Field : Endocrinology & Metabolism
- Application : Alisol C monoacetate has been found to have anti-diabetic activity .
- Method : The anti-diabetic activity was determined by measuring the reduction in blood glucose levels in animal models .
- Results : Alisol C monoacetate was found to reduce blood glucose levels and improve insulin sensitivity .
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Anti-atherosclerosis Activity
- Field : Cardiovascular Research
- Application : Alisol C monoacetate has been found to have anti-atherosclerosis activity .
- Method : The anti-atherosclerosis activity was determined by measuring the reduction in atherosclerotic plaque formation in animal models .
- Results : Alisol C monoacetate was found to reduce atherosclerotic plaque formation and improve endothelial function .
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Anti-atherosclerosis Activity
- Field : Cardiovascular Research
- Application : Alisol C monoacetate has been found to have anti-atherosclerosis activity .
- Method : The anti-atherosclerosis activity was determined by measuring the reduction in atherosclerotic plaque formation in animal models .
- Results : Alisol C monoacetate was found to reduce atherosclerotic plaque formation and improve endothelial function .
-
Anti-fibrotic Activity
- Field : Hepatology
- Application : Alisol C monoacetate has been found to have anti-fibrotic activity .
- Method : The anti-fibrotic activity was determined by measuring the reduction in liver fibrosis in animal models .
- Results : Alisol C monoacetate was found to reduce liver fibrosis and improve liver function .
-
Anti-proliferative Activity
- Field : Oncology
- Application : Alisol C monoacetate has been found to have anti-proliferative activity .
- Method : The anti-proliferative activity was determined by measuring the reduction in tumor cell proliferation in vitro .
- Results : Alisol C monoacetate was found to reduce tumor cell proliferation and induce apoptosis .
Safety And Hazards
properties
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCQNIPRJEMDH-QSKXMHMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alisol C 23-acetate | |
CAS RN |
26575-93-9 | |
Record name | Alisol C 23-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALISOL C 23-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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